molecular formula C25H37N5O3 B245143 2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide

2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide

Cat. No. B245143
M. Wt: 455.6 g/mol
InChI Key: GSKGCFDOBWFZBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide, also known as DPPIV inhibitor, is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has been found to have significant potential in the field of medicine, particularly in the treatment of diabetes and other metabolic disorders. In

Mechanism of Action

2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide inhibitor works by inhibiting the activity of dipeptidyl peptidase IV (2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide), an enzyme that is involved in the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide, 2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide inhibitor increases the levels of these hormones in the body, which in turn promotes insulin secretion and reduces blood glucose levels.
Biochemical and Physiological Effects:
2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide inhibitor has been shown to have numerous biochemical and physiological effects, including improving glucose tolerance, increasing insulin sensitivity, reducing inflammation, and improving lipid metabolism. These effects are thought to be mediated by the increased levels of incretin hormones in the body, which have a wide range of metabolic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide inhibitor in lab experiments is its specificity for 2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide, which allows for precise control over its effects on incretin hormone levels. However, one limitation of 2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide inhibitor is its relatively short half-life, which can make it difficult to maintain stable levels in the body over extended periods of time.

Future Directions

There are numerous future directions for research on 2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide inhibitor, including further investigation of its therapeutic potential in diabetes, obesity, and other metabolic disorders. Other areas of research could include exploring the potential use of 2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide inhibitor in the treatment of cardiovascular disease, as well as investigating its effects on other physiological systems beyond metabolism. Additionally, further research could be done to optimize the synthesis method for 2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide inhibitor, with the goal of improving its potency, stability, and other pharmacological properties.

Synthesis Methods

The synthesis of 2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide inhibitor involves several steps, including the preparation of the starting materials, the coupling of the piperazine and benzamide moieties, and the deprotection of the final product. The exact details of the synthesis method may vary depending on the specific protocol used, but in general, the process involves the use of various reagents and solvents to carry out the necessary chemical reactions.

Scientific Research Applications

2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide inhibitor has been the subject of extensive scientific research in recent years, with numerous studies investigating its potential therapeutic applications. One of the most promising areas of research has been in the treatment of diabetes, where 2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide inhibitor has been shown to improve glucose tolerance and insulin sensitivity in animal models. Other areas of research include the treatment of obesity, metabolic syndrome, and cardiovascular disease.

properties

Molecular Formula

C25H37N5O3

Molecular Weight

455.6 g/mol

IUPAC Name

2-[4-[3-(1,4-dioxo-3,6,7,8,9,9a-hexahydropyrido[1,2-a]pyrazin-2-yl)propyl]piperazin-1-yl]-N-propylbenzamide

InChI

InChI=1S/C25H37N5O3/c1-2-11-26-24(32)20-8-3-4-9-21(20)28-17-15-27(16-18-28)12-7-13-29-19-23(31)30-14-6-5-10-22(30)25(29)33/h3-4,8-9,22H,2,5-7,10-19H2,1H3,(H,26,32)

InChI Key

GSKGCFDOBWFZBI-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC=CC=C1N2CCN(CC2)CCCN3CC(=O)N4CCCCC4C3=O

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1N2CCN(CC2)CCCN3CC(=O)N4CCCCC4C3=O

Origin of Product

United States

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